molecular formula C19D3H19C1N B602513 Nortriptyline-d3 Hydrochloride CAS No. 203784-52-5

Nortriptyline-d3 Hydrochloride

Cat. No. B602513
M. Wt: 302.86
InChI Key:
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Description

Nortriptyline-D3 Hydrochloride is a tricyclic antidepressant and an active metabolite of the TCA amitriptyline . It is commonly used to treat depression .


Synthesis Analysis

The synthesis of Nortriptyline-D3 Hydrochloride involves complex equilibria in the aqueous phase (cationic and anionic complex formation between Nor and the phosphate) and solid-phase transformations (Nor free base, 1:1 Nor hydrochloride salt, 1:1 and 1:2 Nor phosphate salts) .


Molecular Structure Analysis

Nortriptyline-D3 Hydrochloride has a molecular formula of C19H22ClN . The InChI is 1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15 (17)12-13-16-8-3-5-10-18 (16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; .


Chemical Reactions Analysis

Nortriptyline-D3 Hydrochloride can form binary mixtures with various excipients . Interactions between Nortriptyline-D3 Hydrochloride and excipients were observed at temperatures below the melting point of the API in the binary mixtures .


Physical And Chemical Properties Analysis

The molecular weight of Nortriptyline-D3 Hydrochloride is 302.9 g/mol . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

  • Electrochemical Analysis : A study by Jain & Keisham (2008) detailed the electro reductive behavior of Nortriptyline Hydrochloride and its determination in pharmaceutical formulations using voltammetric techniques.

  • Preformulation Studies : Ledeți et al. (2017) conducted preformulation studies for Nortriptyline, examining its compatibility with various excipients and analyzing thermal behavior.

  • Pharmaceutical Formulation Kinetics : Rahman, Khatoon, & Rahman (2014) developed a kinetic spectrophotometric method for determining Nortriptyline Hydrochloride in pharmaceutical formulations.

  • Environmental Persistence : Li, Sumarah, & Topp (2013) investigated the persistence of Nortriptyline in agricultural soils, which is critical for understanding environmental impacts.

  • Pharmacological Action Mechanisms : A study by Fuxe et al. (1977) explored the mechanism of action of Nortriptyline, focusing on its potential serotonin receptor blocking activity.

  • Neuroprotective Effects : Zhang et al. (2008) demonstrated that Nortriptyline protects mitochondria and reduces cerebral ischemia/hypoxia injury.

  • Adsorption Studies : Sadri et al. (2018) studied the adsorption of Nortriptyline on various mineral surfaces, which is significant for wastewater treatment and environmental remediation.

  • Smoking Cessation Therapy : Hall et al. (1998) investigated the use of Nortriptyline Hydrochloride in smoking cessation therapy, particularly in combination with cognitive-behavioral therapy.

  • Clinical Pharmacogenetics : Dalén et al. (1998) explored 10-hydroxylation of Nortriptyline in individuals with various CYP2D6 genotypes, which is crucial for personalized medicine approaches.

  • Transdermal Formulation for Smoking Cessation : Melero et al. (2009) developed a transdermal formulation containing Nortriptyline Hydrochloride for smoking cessation support therapy.

Safety And Hazards

Nortriptyline-D3 Hydrochloride should be handled with care to avoid dust formation and contact with skin, eyes, and clothing . It is also recommended to avoid breathing dust, gas, or vapors .

Future Directions

Nortriptyline is indicated for use in the treatment of depression . It can also be used off-label for conditions such as chronic pain, diabetic neuropathy, myofascial pain, orofacial pain, and postherpetic neuralgia . Nortriptyline has also shown to be useful in patients trying to quit smoking .

properties

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAYBENGXDALFF-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662159
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nortriptyline-d3 Hydrochloride

CAS RN

203784-52-5, 136765-48-5
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203784-52-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 136765-48-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
M De Boeck, L Dubrulle, W Dehaen, J Tytgat… - Talanta, 2018 - Elsevier
This study aims to prove that ionic liquids (ILs) can be used as extraction solvents in a liquid-liquid microextraction, coupled to LC-MS/MS, for the quantification of a large group of …
Number of citations: 46 www.sciencedirect.com
D Schimek, KA Francesconi, A Mautner… - Analytica Chimica …, 2016 - Elsevier
… The following standards were obtained commercially: amitriptyline-D6 hydrochloride (AMI-D6), nortriptyline hydrochloride (NOR) and nortriptyline-D3 hydrochloride (NOR-D3) were …
Number of citations: 8 www.sciencedirect.com
L Mijangos Treviño - 2018
Number of citations: 0

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